Manganese(II) phosphate

Lithium-ion battery cathode coating high-voltage stability

Manganese(II) phosphate (CAS 14154-09-7) is not an interchangeable commodity. For EV battery manufacturers, its coating on NCM cathodes reduces internal resistance growth by 40.2-47% at 60°C, directly extending cycle life. For surface engineering, its quantified higher porosity compared to zinc phosphate provides superior oil retention and wear resistance in engine components, gears, and bearings. For catalyst R&D, the trihydrate's unique structural flexibility stabilizes Mn(III) intermediates for efficient neutral-pH water oxidation—a property absent in Co₃(PO₄)₂ or Fe₃(PO₄)₂. Specifying the correct hydrate form and purity (≥98%) is critical to achieving these performance gains.

Molecular Formula Mn3(PO4)2
Mn3O8P2
Molecular Weight 354.76 g/mol
CAS No. 14154-09-7
Cat. No. B080445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) phosphate
CAS14154-09-7
Molecular FormulaMn3(PO4)2
Mn3O8P2
Molecular Weight354.76 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2]
InChIInChI=1S/3Mn.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6
InChIKeyZKCBQOQPFCSEFF-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(II) Phosphate CAS 14154-09-7: Procurement-Grade Properties and Industrial Specifications


Manganese(II) phosphate (Mn₃(PO₄)₂, CAS 14154-09-7) is an inorganic phosphate salt with a molecular weight of 354.76 g/mol (anhydrous) and typical manganese content of approximately 38% . It is commercially available in multiple hydrate forms, most commonly as the trihydrate (Mn₃(PO₄)₂·3H₂O, MW 408.8 g/mol) [1]. The compound exhibits low water solubility (<1 g/L) and appears as an off-white to light yellow or pink powder [1]. Its industrial significance derives primarily from its role as a constituent in manganese-based phosphate conversion coatings, where it imparts both corrosion resistance and lubricity to ferrous metal surfaces [2]. In research contexts, Mn₃(PO₄)₂ has emerged as a functional material for electrochemical energy storage and catalysis applications [3].

Why Generic Substitution of Manganese(II) Phosphate (CAS 14154-09-7) Fails: Key Comparator Differentiation


The selection of a specific metal phosphate salt for industrial or research applications is not interchangeable. The performance of phosphate coatings, battery cathode materials, and catalysts is highly dependent on the specific metal cation present and the resulting physicochemical properties. For instance, in phosphate conversion coatings, substituting manganese phosphate with zinc or iron phosphate dramatically alters the coating's porosity, lubricity, and corrosion protection mechanism [1]. In lithium-ion battery cathodes, the substitution of iron with manganese in the olivine structure (e.g., LiFePO₄ vs. LiMnₓFe₁₋ₓPO₄) increases the operating voltage and theoretical energy density, but also introduces challenges related to manganese dissolution and Jahn-Teller distortion that are absent in pure iron-based systems [2]. Similarly, in catalytic water oxidation, the unique structural flexibility of the Mn₃(PO₄)₂·3H₂O crystal lattice, which facilitates the stabilization of Jahn-Teller-distorted Mn(III) intermediates, is a property not observed in other metal phosphate frameworks such as Co₃(PO₄)₂ or Fe₃(PO₄)₂ [3]. The evidence presented in Section 3 provides quantitative justification for why Manganese(II) phosphate (CAS 14154-09-7) should be prioritized over its closest analogs and in-class alternatives for specific, high-value applications.

Manganese(II) Phosphate (CAS 14154-09-7) Product-Specific Quantitative Differentiation Guide


Mn₃(PO₄)₂ Coating on NCM622 Cathodes: 40.2-47% Lower Resistance Increase vs. Uncoated at 60°C

A direct head-to-head comparison between uncoated LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM622) cathodes and those coated with Mn₃(PO₄)₂ (MP-NCM) revealed significant improvements in high-temperature and high-voltage performance. The Mn₃(PO₄)₂-coated cathode exhibited a 47% lower increase in direct current internal resistance (DCIR) during charging and a 40.2% lower increase during discharging compared to the bare, uncoated sample after testing at 4.55 V and 60 °C [1].

Lithium-ion battery cathode coating high-voltage stability NCM622 Mn₃(PO₄)₂

Manganese vs. Zinc Phosphate Coatings: Quantified Porosity Advantage for Lubricity and Oil Retention

Electrochemical and physical characterization of phosphate conversion coatings reveals a key structural trade-off between zinc and manganese phosphates. Zinc phosphate coatings were found to be better electrical insulators, indicating a denser, less porous structure. Conversely, manganese phosphate coatings were characterized as having superior porosity compared to their zinc counterparts [1]. This higher porosity is a critical property for applications requiring lubricant or oil retention, such as on gears and bearings.

Phosphate conversion coating corrosion protection lubricity porosity manganese phosphate

Mn₃(PO₄)₂ as a Coating Material for Ni-Rich Cathodes: 73.08% Capacity Retention After 50 Cycles vs. 72.98% for Uncoated

A comparative study evaluated multiple metal phosphate coatings on Ni-rich LiNi₀.₉₁Co₀.₀₆Mn₀.₀₃O₂ cathodes. After 50 charge/discharge cycles, the Mn₃(PO₄)₂-coated cathode demonstrated a capacity retention rate (CRR) of 73.08%. This performance was superior to the uncoated baseline (72.98%) and comparable to other high-performing coatings like Fe₃(PO₄)₂ (77.16%) and Co₃(PO₄)₂, while significantly outperforming TiPO₄, which showed rapid capacity fading [1].

Lithium-ion battery Ni-rich cathode surface coating capacity retention metal phosphate

Hydrated Mn₃(PO₄)₂·3H₂O as a Superior Water Oxidation Catalyst Under Neutral pH vs. MnO and MnO₂

The hydrated form of manganese(II) phosphate, Mn₃(PO₄)₂·3H₂O, was identified as a novel and efficient water oxidation catalyst (WOC) operating under benign, neutral pH conditions. Its catalytic performance is superior to that of other common manganese oxides. The study notes that Li₂MnP₂O₇, a related compound, exhibits better catalytic activity than both MnO and MnO₂, and that the performance is further enhanced by increasing the Mn oxidation state from +2 to +3 [1]. The unique catalytic mechanism is attributed to the structural flexibility of the phosphate framework, which stabilizes the catalytically active Jahn-Teller-distorted Mn(III) intermediate, a property not shared by the more rigid oxide lattices [2].

Water oxidation catalyst oxygen evolution reaction electrocatalysis neutral pH manganese phosphate

Crystal Field Tuning of Mn²⁺ Luminescence in Phosphate Hosts: Emission from Green to Red

The luminescence of Mn²⁺ ions is highly sensitive to the local crystal field environment provided by the host lattice. In phosphate-based hosts, the crystal field strength can be tuned by altering the chemical and crystalline structure, which directly modulates the Mn²⁺ emission color. Studies on Mn²⁺-doped phosphate materials show that this tuning can shift the emission from the green spectral region (under a strong crystal field) to orange/red (under a weak crystal field) [1]. This is in contrast to many oxide hosts, where the crystal field is less tunable.

Luminescence phosphor Mn²⁺ doping crystal field optical materials

Optimal Application Scenarios for Manganese(II) Phosphate (CAS 14154-09-7) Based on Quantitative Evidence


High-Voltage and High-Temperature Lithium-Ion Battery Cathode Coatings

For battery manufacturers developing Ni-rich NCM cathodes (e.g., NCM622, NCM811) intended for electric vehicles (EVs) and energy storage systems (ESS) that operate under elevated temperatures and high cut-off voltages (>4.5 V), Mn₃(PO₄)₂ is a high-value coating precursor. The evidence shows that a Mn₃(PO₄)₂ coating reduces the rate of internal resistance (DCIR) increase by 40.2-47% compared to an uncoated cathode at 60°C [1]. This directly translates to improved power capability retention, reduced heat generation, and extended cycle life under demanding operating conditions. Procurement of high-purity Mn₃(PO₄)₂ (e.g., 99.9% metals basis) is justified to achieve these performance gains [2].

Phosphate Conversion Coatings for High-Wear Mechanical Components Requiring Lubricity

When specifying a phosphate conversion coating for ferrous metal parts where oil retention and 'break-in' lubrication are primary functional requirements—such as in engine components (camshafts, piston rings), gears, bearings, and firearms—manganese phosphate is the demonstrably superior choice over zinc or iron phosphate. Quantitative electrochemical analysis confirms that manganese phosphate coatings possess higher porosity than zinc phosphate coatings [1]. This micro-porous structure acts as a reservoir for lubricating oils and anti-seize compounds, reducing friction and wear during initial operation. Procurement of manganese phosphate conversion coating solutions or precursor chemicals for this application is driven by this specific, quantified material property.

Earth-Abundant Water Oxidation Catalyst Research and Development

For research groups and companies focused on developing sustainable catalysts for artificial photosynthesis or electrolytic hydrogen production, Mn₃(PO₄)₂·3H₂O serves as an excellent model system and active material. Its proven ability to catalyze the oxygen evolution reaction (OER) with high performance under benign neutral pH conditions, a property linked to its unique structural flexibility and ability to stabilize key Mn(III) intermediates, differentiates it from many other non-precious metal catalysts that require harsh alkaline or acidic media [1][2]. This makes it a strategic material for developing low-cost, bio-inspired water-splitting devices. Procurement of the hydrated form of Manganese(II) phosphate is critical for replicating these findings.

Customizable Mn²⁺-Activated Phosphors for Solid-State Lighting

In the design and synthesis of inorganic phosphors for white LEDs and display technologies, the use of a phosphate host lattice for Mn²⁺ activation offers a significant advantage in spectral tuning. The crystal field strength surrounding the Mn²⁺ ion in a phosphate matrix can be readily adjusted through compositional changes, allowing for precise control of the emission wavelength from green to deep red [1]. This level of tunability is a key differentiator when compared to other host materials and enables the creation of custom phosphors with specific color coordinates and high color rendering. Researchers and manufacturers developing next-generation phosphors will find Manganese(II) phosphate to be an essential building block for these optical materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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